
(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxoazetidinyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid typically involves the formation of the boronic acid group through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis . The oxoazetidinyl group can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid derivative is coupled with various halides under palladium-catalyzed conditions . The reaction conditions are optimized to ensure high yield and purity, often involving the use of specific ligands and bases to facilitate the coupling process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The oxoazetidinyl group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Reduced azetidinyl derivatives.
Substitution: Coupled products with various aryl or vinyl groups.
Wissenschaftliche Forschungsanwendungen
(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The oxoazetidinyl group may also participate in various biochemical pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic Acid: Used as a synthetic building block in pharmaceuticals.
4-Bromophenylboronic Acid: Another boronic acid derivative with applications in organic synthesis.
Uniqueness: (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid is unique due to the presence of the oxoazetidinyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H10BNO3 |
|---|---|
Molekulargewicht |
190.99 g/mol |
IUPAC-Name |
[4-(4-oxoazetidin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-9-5-8(11-9)6-1-3-7(4-2-6)10(13)14/h1-4,8,13-14H,5H2,(H,11,12) |
InChI-Schlüssel |
MVALJYDGKWNWTR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2CC(=O)N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)
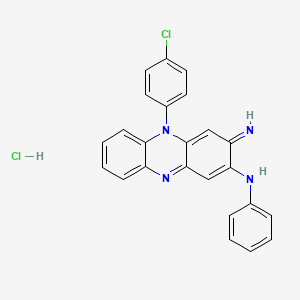
![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
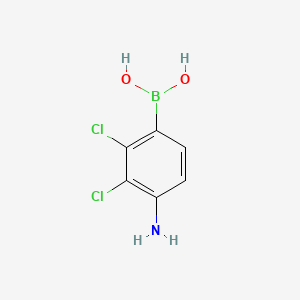
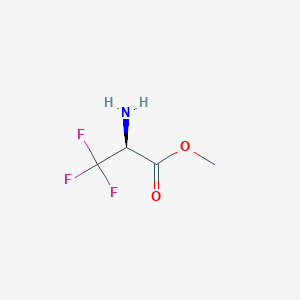
![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)

amine](/img/structure/B13459945.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)

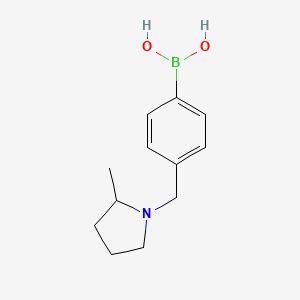
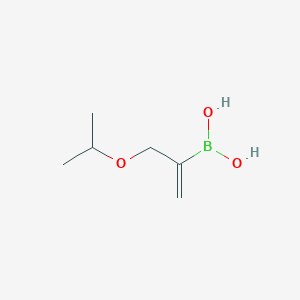
![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
